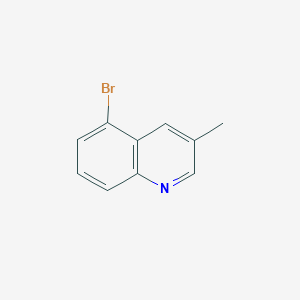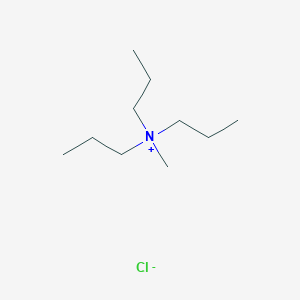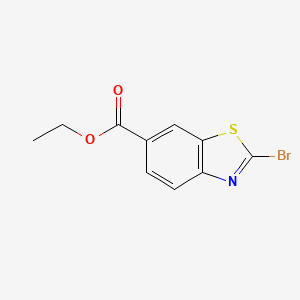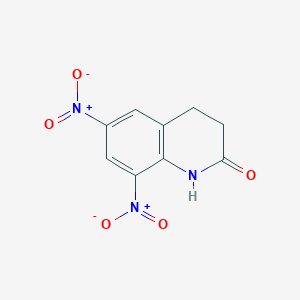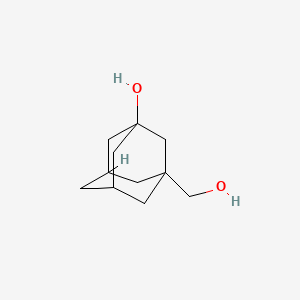
1-Chloro-2,7-naphthyridine
概要
説明
1-Chloro-2,7-naphthyridine is a heterocyclic compound with the molecular formula C8H5ClN2. It belongs to the class of 1,8-naphthyridines and has a molecular weight of 164.59 g/mol. The IUPAC name for this compound is 1-chloro[2,7]naphthyridine .
Synthesis Analysis
Several synthetic approaches have been explored for 1,8-naphthyridines, including multicomponent reactions (MCRs), Friedländer approaches using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . For example, trisubstituted 2-amino-1,8-naphthyridines have been synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Molecular Structure Analysis
The molecular structure of 1-Chloro-2,7-naphthyridine consists of a chloro-substituted naphthyridine ring. The chlorine atom is attached to the 1-position of the naphthyridine ring. The compound has a solid physical form and is typically stored at room temperature under inert atmosphere .
Chemical Reactions Analysis
1-Chloro-2,7-naphthyridine can undergo various chemical reactions. For instance, it can be alkylated using Grignard reagents or undergo cross-coupling reactions with arylzinc halides in the presence of CoCl2·2LiCl and sodium formate, leading to polyfunctional arylated naphthyridines .
科学的研究の応用
Pharmaceutical Research
Naphthyridine compounds, including derivatives like 1-Chloro-2,7-naphthyridine, are known for their broad spectrum of biological activities. They have been used as antihypertensives, antiarrhythmics, and immunostimulants. Their structural versatility allows for the development of various pharmacologically active molecules with potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Organic Synthesis
The unique properties of 1-Chloro-2,7-naphthyridine make it a valuable intermediate in organic synthesis. It can be used to develop diverse chemical entities that can serve as building blocks for more complex molecules required in drug development and other areas of chemical research.
Material Science
Naphthyridines may also find applications in material science due to their ability to form metal complexes. This could lead to the creation of new materials with specific electronic or optical properties .
Agricultural Chemistry
As herbicide safeners, naphthyridine derivatives can protect crops from the toxic effects of herbicides. This application is crucial in agricultural chemistry to ensure crop safety while controlling weed growth .
Catalysis
In catalysis, 1-Chloro-2,7-naphthyridine could be used to facilitate various chemical reactions. Its potential to act as a ligand in catalytic systems can enhance reaction efficiency and selectivity .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Naphthyridines, a class of compounds to which 1-chloro-2,7-naphthyridine belongs, have been found to exhibit diverse biological activities . They are used in medicinal chemistry and materials science, and some have reached the drug market for the treatment of bacterial infections .
Mode of Action
It’s known that naphthyridines interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Naphthyridines are known to interact with various biochemical pathways, influencing a wide range of biological activities .
Result of Action
Naphthyridines, in general, have been found to exhibit a variety of biological activities, including anti-bacterial, anti-inflammatory, and anti-oxidant activities .
特性
IUPAC Name |
1-chloro-2,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQLQYQMGHYABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517626 | |
| Record name | 1-Chloro-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,7-naphthyridine | |
CAS RN |
69042-30-4 | |
| Record name | 1-Chloro-2,7-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69042-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The research demonstrates that 1-chloro-2,7-naphthyridine can participate in cobalt-catalyzed cross-coupling reactions with arylzinc halides. [] This type of reaction allows for the formation of a new carbon-carbon bond, effectively attaching an aryl group to the 2,7-naphthyridine scaffold. This synthetic strategy provides a pathway to create diversely functionalized 2,7-naphthyridine derivatives, which could be valuable for developing new pharmaceutical compounds or materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

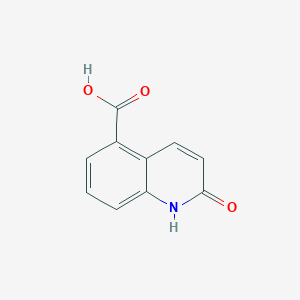
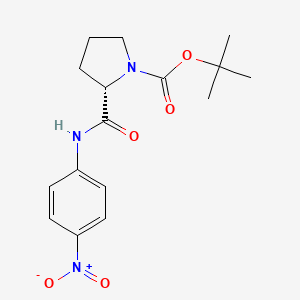
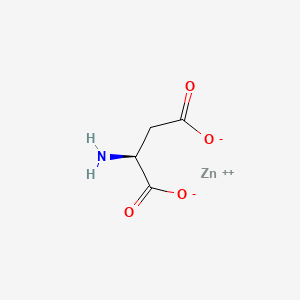
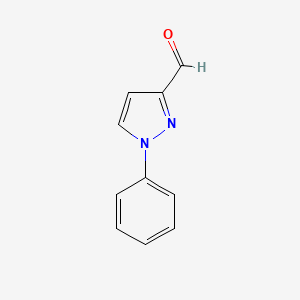
![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590353.png)

